REACTION_CXSMILES
|
C(C1[CH:26]=[CH:25][C:7]2[NH:8][C:9](C3C4C5C(=CC=CC=5)C(=O)C=4C=CC=3)=[N:10][C:6]=2[CH:5]=1)(O)=O.[O:27]1C[CH2:30][CH2:29][CH2:28]1.[CH3:32][N:33](C)[CH:34]=O.[Cl:37]CCl>>[CH3:7][N:8]([CH3:9])[CH2:30][CH2:29][CH2:28][OH:27].[ClH:37].[CH3:32][N:33]([CH3:34])[CH2:26][CH2:25][CH2:7][N:8]=[C:9]=[N:10][CH2:6][CH3:5] |f:5.6|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9-one
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC2=C(NC(=N2)C2=CC=CC=3C(C4=CC=CC=C4C23)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 261 μL |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |